(2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-20-14(10-26-11)17(24)23-6-2-3-12(9-23)7-15-21-16(22-25-15)13-8-18-4-5-19-13/h4-5,8,10,12H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDGNSKTTJEDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
- Anticancer Properties
- Neurological Applications
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Key Structural Features |
|---|---|---|
| (2-Methylthiazol-4-yl)(3-(pyrazin-2-yl)... | High | Thiazole and oxadiazole rings |
| (2-Methylthiazol-4-yl)(3-(pyridin-2-yloxy)... | Moderate | Absence of oxadiazole |
| (3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Low | Lacks thiazole |
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study conducted on a series of thiazole derivatives demonstrated that the presence of the methyl group at position 4 significantly increased antimicrobial activity against Gram-positive bacteria. The compound under review showed similar trends, indicating its potential as a lead compound for antibiotic development .
-
Investigation of Anticancer Properties
- In vitro studies on derivatives containing the oxadiazole ring revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that (2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be further explored for its anticancer properties .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through modular coupling and cyclization strategies:
Key Steps
-
Oxadiazole Formation : The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of amidoxime intermediates with activated carboxylic acids (e.g., pyrazine-2-carboxylic acid derivatives) under thermal or microwave-assisted conditions .
-
Piperidine Functionalization : The 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine intermediate is prepared through reductive amination or alkylation of a preformed piperidine scaffold.
-
Thiazole Coupling : The 2-methylthiazole-4-carbonyl group is introduced via peptide coupling (EDCl/HOBt) between 2-methylthiazole-4-carboxylic acid and the piperidine amine .
Example Protocol
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxadiazole cyclization | Amidoxime + Pyrazine-2-carbonitrile, 120°C, 12h | 75% |
| 2 | Piperidine alkylation | Oxadiazole-CH₂Br + Piperidine, K₂CO₃, DMF | 82% |
| 3 | Amide coupling | EDCl, HOBt, DIPEA, DCM | 68% |
Functional Group Reactivity
The compound’s reactivity is dominated by:
a. Thiazole Ring
-
Electrophilic Substitution : The 5-position of the thiazole undergoes bromination or nitration under acidic conditions .
-
Nucleophilic Attack : Limited due to electron-withdrawing effects of the oxadiazole and pyrazine groups.
b. Oxadiazole Ring
-
Acid/Base Stability : Resists hydrolysis under mild acidic (pH 4–6) or basic (pH 8–10) conditions but decomposes in strong acids (conc. HCl) or bases (NaOH/EtOH).
-
Reductive Cleavage : Susceptible to hydrogenolysis (H₂/Pd-C) to form amidine derivatives .
c. Pyrazine Moiety
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs .
Catalytic Reactions
-
Suzuki–Miyaura Coupling : The pyrazine ring supports palladium-catalyzed cross-coupling with aryl boronic acids at the 3-position .
-
Click Chemistry : The oxadiazole methyl group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole linkages .
Analytical Characterization
Post-synthetic analysis employs:
-
LC-HRMS : Confirms molecular ion [M+H]⁺ at m/z 419.2083 (theoretical 419.2082) .
-
NMR Spectroscopy : Distinct signals include δ 8.6 ppm (pyrazine H), δ 3.4–3.8 ppm (piperidine CH₂), and δ 2.5 ppm (thiazole CH₃).
Stability Under Stress Conditions
| Condition | Observation | Source |
|---|---|---|
| Oxidative (H₂O₂) | Decomposition (>50% loss in 24h) | |
| UV Light (254 nm) | Photodegradation (20% loss in 48h) | |
| Thermal (80°C) | Stable (<5% degradation in 72h) |
Key Research Findings
-
Pharmacological Prodrug Potential : The oxadiazole ring undergoes enzymatic hydrolysis in vivo to release active metabolites.
-
Solid-State Stability : Crystallizes in a monoclinic lattice (P2₁/c space group), enhancing shelf-life.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include piperidine/piperazine methanone derivatives with variations in aryl or heteroaryl substituents. For example:
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone: Features a methoxyphenyl group on piperazine and a simpler piperidine moiety, lacking the oxadiazole-pyrazine extension .
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone: Substitutes the thiazole-oxadiazole-pyrazine system with a trimethoxyphenyl group, likely altering solubility and target selectivity .
Key Comparative Metrics
Key Observations :
- The 2-methylthiazole moiety could improve metabolic stability compared to unsubstituted thiazoles, though this may come at the cost of reduced aqueous solubility .
Q & A
Q. What are the recommended synthetic routes for (2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
- Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation reactions between thiazole and oxadiazole precursors under acidic/basic conditions to form the methanone core .
- Coupling reactions (e.g., Pd-catalyzed cross-coupling) for introducing the pyrazine moiety .
- Refluxing in polar aprotic solvents (e.g., DMF or THF) to facilitate cyclization of the oxadiazole ring .
- Final purification via column chromatography or recrystallization to achieve >90% purity .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer: Use a combination of:
- 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
- HPLC with UV detection to assess purity (>95% threshold recommended) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer:
- Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiazole and oxadiazole rings .
- Avoid prolonged exposure to pH < 5 or > 8 in solution, as the oxadiazole moiety may hydrolyze .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways .
Q. Which in vitro assays are suitable for initial biological screening?
- Methodological Answer: Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 enzymes (e.g., CYP3A4) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer:
- Systematic substituent variation : Modify the pyrazine (e.g., replace with pyridine) or thiazole (e.g., halogenation) groups .
- Biological testing : Compare IC50 values across analogs (see example table below) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 14-α-demethylase .
| Substituent Modification | Biological Activity Change | Target Affinity (Δ kcal/mol) |
|---|---|---|
| Pyrazine → Pyridine | Reduced antifungal activity | +1.2 |
| Thiazole → Bromothiazole | Enhanced cytotoxicity | -2.5 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Standardize assay conditions : Use identical cell lines, incubation times, and solvent controls .
- Validate target engagement : Employ biophysical methods (e.g., SPR, ITC) to confirm direct binding .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP vs. bioavailability correlation) .
Q. How can computational methods predict the compound’s mechanism of action?
- Methodological Answer:
- Molecular docking : Use PDB structures (e.g., 3LD6 for fungal CYP51) to simulate ligand-enzyme interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR models : Train on datasets of thiazole-oxadiazole hybrids to predict off-target effects .
Q. What analytical challenges arise during method development for impurity profiling?
- Methodological Answer:
- HPLC optimization : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate polar degradation products .
- LC-MS/MS : Identify low-abundance impurities (e.g., hydrolyzed oxadiazole byproducts) .
- Forced degradation studies : Expose to UV light, H2O2, or acidic/alkaline conditions to map degradation pathways .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer:
- Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for coupling steps; aim for >80% yield .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for cyclization steps .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer:
- Rodent models : Administer 10 mg/kg IV/PO to measure Cmax, t1/2, and bioavailability .
- Tissue distribution : Use LC-MS to quantify compound levels in liver/kidney homogenates .
- Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
